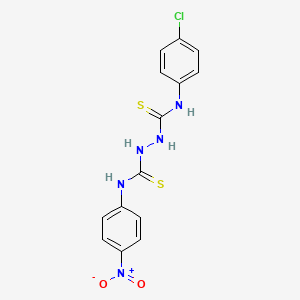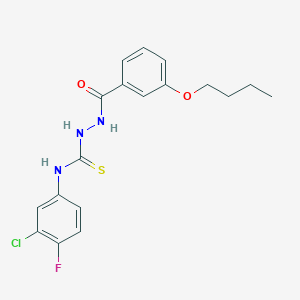
N-(4-chlorophenyl)-N'-(4-nitrophenyl)-1,2-hydrazinedicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-(4-nitrophenyl)-1,2-hydrazinedicarbothioamide, also known as 'thiosemicarbazone', is a class of organic compounds that have been widely studied for their medicinal properties. Thiosemicarbazone derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antitumor, and antimalarial activities.
Mechanism of Action
The mechanism of action of thiosemicarbazone derivatives is complex and varies depending on the specific compound and biological target. Thiosemicarbazone derivatives have been shown to interact with various cellular targets, including DNA, RNA, and proteins. Some thiosemicarbazone derivatives have been found to inhibit ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. Others have been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and transcription. Thiosemicarbazone derivatives have also been found to disrupt mitochondrial function and induce oxidative stress, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Thiosemicarbazone derivatives have been found to exhibit a range of biochemical and physiological effects. In cancer cells, thiosemicarbazone derivatives have been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. Thiosemicarbazone derivatives have also been found to inhibit viral replication and reduce viral load in infected cells. In bacterial and parasitic infections, thiosemicarbazone derivatives have been found to inhibit growth and replication of the pathogen.
Advantages and Limitations for Lab Experiments
Thiosemicarbazone derivatives offer several advantages for lab experiments. They are relatively easy to synthesize and can be modified to target specific biological pathways. Thiosemicarbazone derivatives have also been found to exhibit low toxicity in normal cells, making them attractive candidates for cancer therapy. However, thiosemicarbazone derivatives can be unstable and prone to degradation, making them difficult to work with in certain experimental conditions.
Future Directions
Thiosemicarbazone derivatives offer a promising avenue for the development of new therapeutics for cancer, viral infections, and other diseases. Future research should focus on optimizing the synthesis and stability of thiosemicarbazone derivatives, as well as elucidating their mechanisms of action and biological targets. In addition, further studies are needed to evaluate the efficacy and safety of thiosemicarbazone derivatives in preclinical and clinical trials.
Scientific Research Applications
Thiosemicarbazone derivatives have been extensively studied for their potential as anticancer agents. Studies have shown that thiosemicarbazone derivatives can induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. Thiosemicarbazone derivatives have also been investigated for their antiviral activity, particularly against HIV and hepatitis C virus. In addition, thiosemicarbazone derivatives have been found to exhibit antibacterial and antimalarial activities.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-nitrophenyl)carbamothioylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S2/c15-9-1-3-10(4-2-9)16-13(23)18-19-14(24)17-11-5-7-12(8-6-11)20(21)22/h1-8H,(H2,16,18,23)(H2,17,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLULTJZXZPKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=S)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-(4-nitrophenyl)hydrazine-1,2-dicarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4117432.png)
![N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4117440.png)
![N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4117443.png)
![N-(4-chlorobenzyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4117447.png)

![N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4117461.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4117467.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B4117472.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[2-(4-methyl-3-nitrobenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4117481.png)
![methyl 4-chloro-3-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4117493.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4117510.png)
![ethyl 2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4117522.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4117529.png)
